molecular formula C6H2Br2ClNO B12957108 4,6-Dibromopicolinoyl chloride

4,6-Dibromopicolinoyl chloride

Cat. No.: B12957108
M. Wt: 299.35 g/mol
InChI Key: QAEVIRMSCSGEIO-UHFFFAOYSA-N
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Description

4,6-Dibromopicolinoyl chloride is an organic compound with the molecular formula C6H2Br2ClNO It is a derivative of picolinic acid, where two bromine atoms are substituted at the 4th and 6th positions of the pyridine ring, and a chloride group is attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromopicolinoyl chloride typically involves the bromination of picolinic acid followed by chlorination. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromopicolinoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of 4,6-dibromopicolinic acid or its derivatives.

    Oxidation: Formation of various oxidized picolinic acid derivatives.

Scientific Research Applications

4,6-Dibromopicolinoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of 4,6-Dibromopicolinoyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing bromine and chloride groups. These groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological systems or polymerization in industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromopicolinoyl chloride is unique due to the presence of both bromine and chloride groups, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its specific substitution pattern also allows for selective reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C6H2Br2ClNO

Molecular Weight

299.35 g/mol

IUPAC Name

4,6-dibromopyridine-2-carbonyl chloride

InChI

InChI=1S/C6H2Br2ClNO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H

InChI Key

QAEVIRMSCSGEIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)Cl)Br)Br

Origin of Product

United States

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